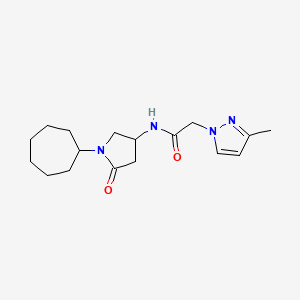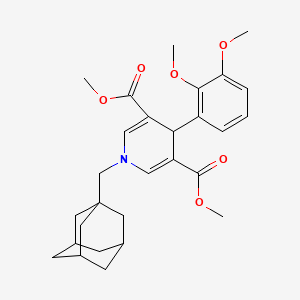
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an important neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mécanisme D'action
As mentioned earlier, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can reduce the activity of overactive neurons, leading to a calming effect.
Biochemical and physiological effects:
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, resulting in a calming effect. In addition, N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide in lab experiments is its high purity and potency. This makes it suitable for use in a range of assays and experiments. However, one limitation is that it is not suitable for use in human studies due to its potential toxicity and lack of safety data.
Orientations Futures
There are several future directions for research on N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans. In addition, there is interest in developing new analogs of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide that may have improved pharmacological properties. Finally, there is a need for more research on the biochemical and physiological effects of N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide to better understand its mechanism of action.
Méthodes De Synthèse
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The final product is obtained in high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promise in the treatment of epilepsy, anxiety, depression, and addiction. In addition, it has been shown to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-(3-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-8-9-20(19-13)12-16(22)18-14-10-17(23)21(11-14)15-6-4-2-3-5-7-15/h8-9,14-15H,2-7,10-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJWPKSUKMTUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-(3-methyl-1H-pyrazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{6-[(1,3-benzothiazol-2-ylthio)methyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}-N'-phenylguanidine](/img/structure/B6005332.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005334.png)

![methyl 5-[(8-chloro-4-oxo-1(4H)-quinolinyl)methyl]-2-furoate](/img/structure/B6005347.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B6005363.png)
![N-[2-hydroxy-2-(3-pyridinyl)ethyl]-3,5-dimethyl-2-furamide trifluoroacetate (salt)](/img/structure/B6005364.png)
![5-(2-chloro-3-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6005370.png)
![1-[3-({3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B6005371.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6005383.png)
![{1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B6005387.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]prolinamide](/img/structure/B6005391.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6005402.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6005426.png)